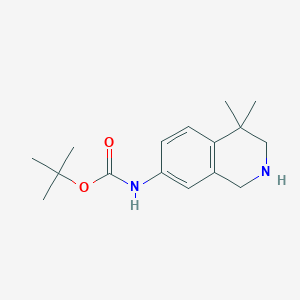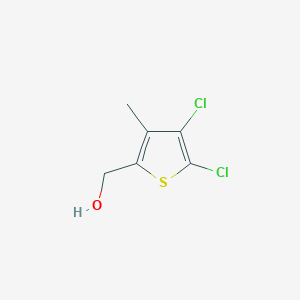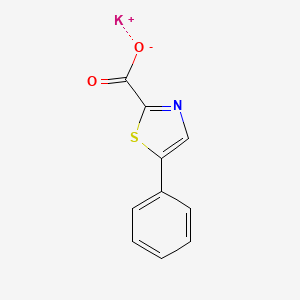
Potassium 5-phenylthiazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 5-phenylthiazole-2-carboxylate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium 5-phenylthiazole-2-carboxylate typically involves the reaction of 5-phenylthiazole-2-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is deprotonated by the potassium hydroxide, forming the potassium salt. The reaction conditions usually include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Water or a mixture of water and an organic solvent like methanol.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:
Continuous Stirred Tank Reactors (CSTR): For continuous production.
Purification Steps: Including crystallization and filtration to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 5-phenylthiazole-2-carboxylate can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the aromatic nature of the thiazole ring.
Nucleophilic Substitution: At the C-2 position of the thiazole ring.
Oxidation and Reduction: Depending on the reagents used.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (e.g., bromine) in the presence of a catalyst.
Nucleophilic Substitution: Reagents like amines or thiols under basic conditions.
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like sodium borohydride.
Major Products Formed
Electrophilic Substitution: Halogenated derivatives.
Nucleophilic Substitution: Substituted thiazole derivatives.
Oxidation: Oxidized thiazole compounds.
Reduction: Reduced thiazole compounds.
Wissenschaftliche Forschungsanwendungen
Potassium 5-phenylthiazole-2-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of potassium 5-phenylthiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, influencing various biochemical pathways. The phenyl group can enhance its binding affinity and specificity towards certain targets, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenylthiazole-2-carboxylic Acid: The parent compound without the potassium salt.
2-Phenylthiazole: Lacks the carboxylate group.
Thiazole Derivatives: Various derivatives with different substituents on the thiazole ring.
Uniqueness
Potassium 5-phenylthiazole-2-carboxylate is unique due to the presence of both the phenyl group and the potassium carboxylate group. This combination can influence its solubility, reactivity, and biological activity, making it distinct from other thiazole derivatives.
Eigenschaften
Molekularformel |
C10H6KNO2S |
|---|---|
Molekulargewicht |
243.33 g/mol |
IUPAC-Name |
potassium;5-phenyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C10H7NO2S.K/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7;/h1-6H,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
FVSCWGJIJDHFFT-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665850.png)
![2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13665851.png)
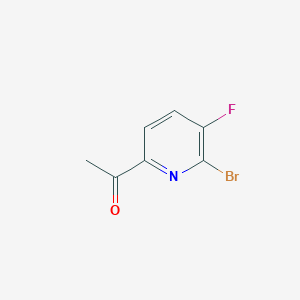
![8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665860.png)
![tert-Butyl (6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)carbamate](/img/structure/B13665863.png)

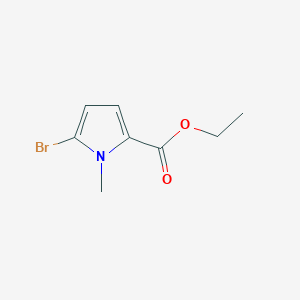
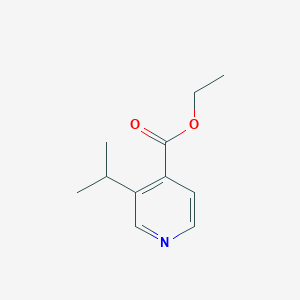
![Bis[2-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13665896.png)
![2-Chloro-6,7-dihydrobenzofuro[5,6-d]thiazole](/img/structure/B13665898.png)
![7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13665901.png)
